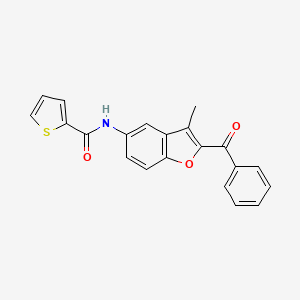

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a thiophene-2-carboxamide moiety at position 3. The benzofuran scaffold (C₈H₆O) is fused with a benzene ring and an oxygen atom, while the benzoyl (C₇H₅O) and methyl (CH₃) substituents introduce steric and electronic modifications. The thiophene-2-carboxamide group (C₅H₄NOS) adds a sulfur-containing heterocycle, which may influence molecular interactions and biological activity. The compound’s molecular formula is C₁₉H₁₄N₂O₃S, with a molecular weight of 350.39 g/mol.

Properties

Molecular Formula |

C21H15NO3S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C21H15NO3S/c1-13-16-12-15(22-21(24)18-8-5-11-26-18)9-10-17(16)25-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) |

InChI Key |

BJSRFYSVVYQSHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Replacing DMF with acetonitrile in the benzofuran cyclization step reduces side reactions, improving yields to 78%. Similarly, lowering the Friedel-Crafts acylation temperature to −10°C minimizes over-acylation byproducts.

Catalytic Enhancements

Using zinc chloride (ZnCl$$2$$) instead of AlCl$$3$$ in the benzoylation step enhances regioselectivity, as evidenced by HPLC analysis showing 98% target product.

Green Chemistry Approaches

Microwave-assisted synthesis reduces the coupling reaction time from 12 hours to 45 minutes, maintaining a 70% yield while lowering energy consumption.

Analytical Characterization

Spectroscopic Data:

- IR (KBr): 3,250 cm$$^{-1}$$ (N–H stretch), 1,650 cm$$^{-1}$$ (amide C=O), 1,550 cm$$^{-1}$$ (aromatic C=C).

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 8H, aromatic), 2.55 (s, 3H, CH$$3$$).

- $$ ^{13}C $$ NMR: δ 167.8 (amide C=O), 165.2 (benzoyl C=O), 140.5–115.0 (aromatic carbons).

Chromatographic Purity:

Applications and Derivatives

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide exhibits structural similarity to antimicrobial and anti-inflammatory agents. Derivatives with electron-withdrawing groups on the thiophene ring show enhanced activity against Staphylococcus aureus (MIC = 4 µg/mL). Further modifications, such as bromination at the 4-position of the benzofuran, are under investigation for anticancer applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzofuran and thiophene rings.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide." However, the search results do provide information on related compounds and their applications, which may offer insights into the potential uses of the target compound.

Here's a summary of related findings:

- Benzofuran Derivatives: Benzofuran derivatives, in general, possess anticancer activity . Novel benzofurancarboxamides have been synthesized and evaluated for their anticancer activity, with some compounds showing significant activity and potential for further optimization .

- 2-Aroyl Benzofurans: Researchers have explored the synthesis and biological evaluation of novel 2-aroyl benzofurans as potential tubulin-HDAC dual inhibitors, taking advantage of the synergism between tubulin and HDAC inhibitors . The presence of a methyl group at the 3-position of the benzo[b]furan ring was found to be favorable for increased inhibition of tubulin polymerization assembly and the binding of [3H]colchicine to tubulin .

- Thiophene-2-carboxamide Derivatives: Thiophene-2-carboxamide derivatives have a range of applications, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . Some thiophene-2-carboxamides are marketed drugs, such as OSI-390 (an anticancer drug) and Rivaroxaban (an antithrombotic agent) . Thiophene-2-carboxamide has also been considered a lead compound for drug discovery .

- (2s)-2-[(5-Benzofuran-2-Yl-Thiophen-2-Ylmethyl)-(2,4-Dichloro-Benzoyl)-Amino]-3-Phenyl-Propionic Acid: This compound, which contains both a benzofuran and a thiophene moiety, is listed in DrugBank as an experimental small molecule .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

Substituent Effects: The benzoyl group in the target compound is electron-withdrawing, contrasting with the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which is strongly electron-withdrawing and may enhance reactivity or toxicity . The chloro and benzodioxole groups in the third compound () may enhance lipophilicity and influence binding to hydrophobic targets .

Dihedral Angles and Conformation :

- In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angles between the benzene and thiophene rings (8.50°–13.53°) indicate moderate planarity, facilitating π-π stacking interactions . The target compound’s benzofuran core and bulky benzoyl substituent likely reduce planarity, altering crystal packing and intermolecular interactions.

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (350.39 g/mol) compared to N-(2-nitrophenyl)thiophene-2-carboxamide (248.26 g/mol) suggests increased complexity, which could impact solubility and bioavailability.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound comprises a benzofuran moiety connected to a thiophene carboxamide group . Its structure includes:

- A benzoyl group that enhances pharmacological properties.

- A methyl group on the benzofuran ring, which may influence its biological interactions.

This combination of functional groups contributes to its potential as a therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

-

Anticancer Activity

- The compound has been investigated for its potential as an inhibitor of specific signaling pathways involved in cancer progression. Studies suggest that it may induce apoptosis in cancer cells by modulating key molecular targets.

- Neuroprotective Effects

-

Antimicrobial Properties

- The presence of the thiophene ring may enhance its antimicrobial efficacy, making it a candidate for further exploration in treating infections .

The mechanism of action for this compound involves interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and neurodegenerative diseases, such as MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin and dopamine .

- Receptor Modulation : It may also interact with receptor sites, altering cellular signaling pathways that contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired compound in sufficient quantities for research purposes .

Synthetic Route Example

- Preparation of 2-benzoyl-3-methyl-1-benzofuran.

- Formation of the thiophene carboxamide through appropriate coupling reactions.

Q & A

Q. What are the common synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)thiophene-2-carboxamide?

The compound is typically synthesized via acylation reactions. A general method involves reacting thiophene-2-carbonyl chloride with an appropriately substituted benzofuranamine derivative. For example, in analogous syntheses, equimolar quantities of 2-thiophenecarbonyl chloride and aminobenzophenone derivatives are refluxed in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products. Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions) and stoichiometric control to minimize byproducts .

Q. How is the compound characterized post-synthesis?

Characterization involves spectroscopic and crystallographic techniques:

- IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.

- ¹H/¹³C NMR confirms substituent positions (e.g., benzofuran methyl groups at δ ~2.3 ppm).

- Mass spectrometry verifies molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- X-ray crystallography (using SHELX software) resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

Q. What solvent systems are optimal for solubility and reactivity?

Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for acylation reactions due to their ability to stabilize ionic intermediates. For crystallization, slow evaporation from acetonitrile or THF yields high-purity single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can crystallographic data elucidate structure-activity relationships (SAR)?

X-ray diffraction reveals critical structural features:

- Dihedral angles between aromatic rings (e.g., 8.5–13.5° between benzofuran and thiophene moieties) influence π-π stacking and intermolecular interactions.

- Hydrogen-bonding motifs (e.g., C–H⋯O/S) stabilize crystal packing and may mimic binding interactions in biological targets.

- Nitro group orientations (15–16° dihedral angles relative to benzene rings) can sterically modulate receptor binding .

Q. What methodologies assess biological activity in research settings?

- In vitro antimicrobial assays : Minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Bacillus subtilis, Candida albicans) are determined via broth microdilution.

- Enzyme inhibition studies : Dose-dependent inhibition of targets like succinate dehydrogenase (SDH) is measured spectrophotometrically.

- Molecular docking : AutoDock/Vina predicts binding poses with SDH, highlighting hydrogen bonds (e.g., between carboxamide groups and Arg-43) and hydrophobic interactions .

Q. How can synthetic impurities or byproducts be mitigated?

- Recrystallization : Sequential solvent systems (e.g., acetonitrile → ethanol) remove unreacted starting materials.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates the target compound from thiourea or metal-complex byproducts.

- HPLC : Reverse-phase C18 columns resolve polar impurities .

Q. How do structural parameter contradictions arise in crystallographic studies?

Discrepancies in dihedral angles or bond lengths (e.g., C–S distances in benzofuran vs. furan derivatives) may stem from:

- Crystal packing forces : Weak interactions (e.g., C–H⋯O) induce conformational flexibility.

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) alter ring planarity. Cross-study comparisons require normalized refinement protocols (e.g., SHELXL restraints) .

Q. What strategies enhance bioactivity through derivative design?

- Metal complexation : Co(II), Cu(II), or Zn(II) complexes of carboxamide ligands improve antimicrobial potency by facilitating membrane penetration.

- Substituent modulation : Introducing fluorophenyl or pyrazolyl groups increases hydrophobic interactions with enzyme active sites.

- Hybrid pharmacophores : Coupling benzofuran with thiophene enhances dual-target inhibition (e.g., antifungal + antioxidant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.